molecular formula C12H14ClNO B8473731 4-(3-Chloropyridin-2-yl)-4-methylcyclohexanone

4-(3-Chloropyridin-2-yl)-4-methylcyclohexanone

Cat. No. B8473731
M. Wt: 223.70 g/mol
InChI Key: LVPVPPYAPDDDDE-UHFFFAOYSA-N
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Patent
US08084616B2

Procedure details

A solution of the product of Example 38E (0.225 g, 1.015 mmol) in DMF was added to 5% Pt—C, wet (225 mg, 1.153 mmol) in a 50 ml pressure bottle. The mixture was pressurized with hydrogen (40 psi), stirred for 16 hours at ambient temperature, filtered to remove catalyst, and concentrated. The residue was chromatographed on silica gel eluting with 30% ethyl acetate-hexanes to give the title compound (90 mg, 40%). 1H NMR (300 MHz, DMSO-d6) δ ppm 8.55 (dd, J=1.5, 4.6, 1H), 7.91 (dd, J=1.5, 8.0, 1H), 7.36 (dd, J=4.6, 8.0, 1H), 2.96-2.77 (m, 2H), 2.26 (dd, J=5.4, 8.1, 4H), 2.03-1.84 (m, 2H), 1.46 (s, 3H). MS (DCI) m/z 224 (M+H)+.
Quantity
0.225 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:8]2([CH3:15])[CH2:13][CH2:12][C:11](=[O:14])[CH:10]=[CH:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[H][H]>CN(C=O)C.[Pt]>[Cl:1][C:2]1[C:3]([C:8]2([CH3:15])[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]2)=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.225 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)C1(C=CC(CC1)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 30% ethyl acetate-hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)C1(CCC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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